N-Methyl Substitution Eliminates the H-Bond Donor: Physicochemical Comparison vs. NH Analog (CAS 159757-46-7)
The target compound carries an N-methyl group on the pyrrolidinone nitrogen, yielding zero hydrogen-bond donors (HBD = 0), whereas the corresponding NH analog (3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one, CAS 159757-46-7) possesses one H-bond donor (HBD = 1) . This single-methyl difference increases the computed LogP from an estimated ~1.9 (NH analog, C13H15NO, MW 201.26) to 2.47 (target, C14H17NO, MW 215.29) , and reduces the topological polar surface area to 20.31 Ų with zero rotatable bonds .
| Evidence Dimension | Computed physicochemical descriptors (LogP, HBD count, TPSA, MW) |
|---|---|
| Target Compound Data | LogP 2.47, HBD 0, TPSA 20.31 Ų, MW 215.29, Rotatable bonds 0 |
| Comparator Or Baseline | NH analog (CAS 159757-46-7): LogP ~1.9 (estimated), HBD 1, MW 201.26, C13H15NO |
| Quantified Difference | ΔLogP ≈ +0.6; HBD reduced from 1 → 0; ΔMW = +14.03; TPSA difference driven by N–H → N–CH3 replacement |
| Conditions | Computed molecular descriptors from supplier technical datasheets; LogP of NH analog estimated from structural fragment contribution due to absence of direct measurement |
Why This Matters
The elimination of the H-bond donor and increase in LogP by approximately 0.6 log units predict improved passive membrane permeability and blood–brain barrier penetration potential, making the N-methyl analog a superior choice for CNS-targeted screening libraries where the NH compound would be disadvantaged .
